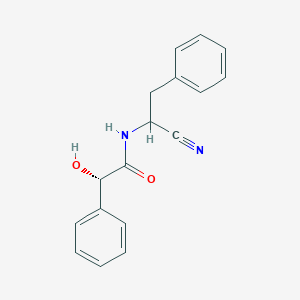![molecular formula C16H12N4O3S2 B2668109 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 847476-98-6](/img/structure/B2668109.png)
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, a sulfanyl group, and a benzothiazole ring. These groups are common in many pharmaceuticals and could potentially have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (furan, oxadiazole, and benzothiazole) would likely contribute to its stability and possibly its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the oxadiazole ring might undergo nucleophilic substitution reactions, while the sulfanyl group could potentially be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Antibacterial and Antifungal Properties
The derivatives of 1,3,4-oxadiazole, including compound Ia, have demonstrated antibacterial and antifungal activities . Researchers have explored their potential as bactericides, pesticides, and fungicides. Further studies could focus on optimizing the structure of Ia to enhance its efficacy against specific pathogens.
Anti-Inflammatory Potential
Compounds containing the 1,2,3-triazole nucleus, such as Ia, have been associated with anti-inflammatory properties . Investigating the mechanisms underlying this activity and exploring potential therapeutic applications could be valuable.
Anticancer Activity
A structure–activity relationship study revealed that substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles significantly impact their cytotoxic activity . Considering this, exploring Ia’s potential as an anticancer agent warrants further investigation.
5-Lipoxygenase (5-LOX) Inhibition
The high binding energy observed for compound 3 (a derivative of Ia) suggests its potential as a 5-LOX inhibitor . Researchers could explore Ia’s binding affinity and evaluate its effectiveness in modulating inflammatory pathways.
Anti-HIV-1 Activity
Indole derivatives, structurally related to Ia, have been studied as anti-HIV-1 agents . Investigating whether Ia or its derivatives exhibit similar properties could be promising.
Tautomeric Equilibrium Studies
Understanding the thiol-thione tautomeric equilibrium of heterocyclic thione derivatives, including Ia, is essential . Researchers can explore the electronic structures and dynamic behavior of these compounds.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S2/c1-9-4-5-10-12(7-9)25-15(17-10)18-13(21)8-24-16-20-19-14(23-16)11-3-2-6-22-11/h2-7H,8H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMRVHPWNYEUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2668026.png)

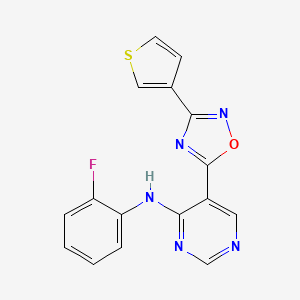

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2668033.png)
![2-(2-(1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2668034.png)
![3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2668036.png)
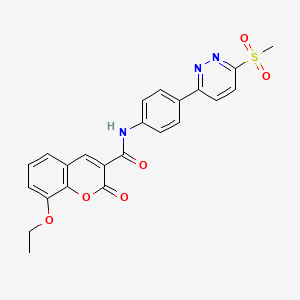
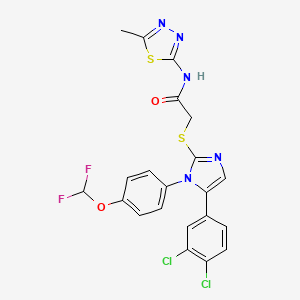
![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2668042.png)
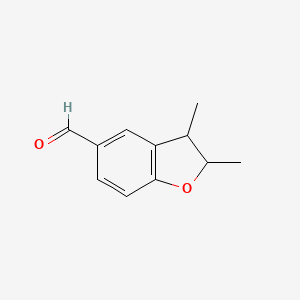
![Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2668045.png)

